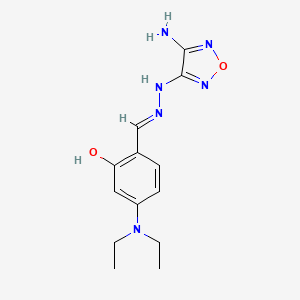![molecular formula C16H18F2N4O3 B6123787 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine](/img/structure/B6123787.png)
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine, also known as DFMA, is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFMA is a small molecule that belongs to the class of piperazine derivatives, which are known to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce cell death in cancer cells. 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has been shown to possess various biochemical and physiological effects. It has been reported to induce cell death in cancer cells, inhibit inflammation, and modulate immune responses. 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be useful in the treatment of various types of cancer. Additionally, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has been reported to modulate the immune system by inhibiting the activity of certain immune cells, which could be useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule, which makes it easy to synthesize and modify for various applications. 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine also possesses various biological activities, which makes it a potential candidate for the development of drugs for various diseases. However, one of the limitations of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has not been extensively studied in humans, which makes it difficult to assess its safety and efficacy in clinical trials.
未来方向
There are several future directions for research on 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine. One direction is to optimize its synthesis and purification processes to yield higher purity and yield. Another direction is to study its mechanism of action in more detail to understand how it induces cell death in cancer cells and inhibits inflammation. Additionally, further research is needed to assess its safety and efficacy in animal models and clinical trials. Finally, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine could be modified to enhance its biological activities and reduce its toxicity, which could lead to the development of novel drugs for various diseases.
合成方法
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine can be synthesized through a multistep process that involves the reaction of several chemical reagents. The first step involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with acetic anhydride to form 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-3,5-dimethyl-1H-pyrazole. The second step involves the reaction of the above compound with 2-furoyl chloride in the presence of triethylamine to form the final product, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine. The synthesis of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has been reported in various scientific journals, and the process has been optimized to yield high purity and yield.
科学研究应用
1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has been studied extensively for its potential applications in the field of medicine. It has been reported to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine has been reported to possess anti-viral properties, which could be useful in the treatment of viral infections such as influenza and HIV.
属性
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3/c1-11-9-12(15(17)18)19-22(11)10-14(23)20-4-6-21(7-5-20)16(24)13-3-2-8-25-13/h2-3,8-9,15H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTVPAGCLUXBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)


![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)
![2-(methylthio)-4-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)pyrimidine](/img/structure/B6123779.png)

![2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6123797.png)
![3-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6123806.png)
